Butoxamine
Description
Historical Context of Beta-Adrenergic Receptor Antagonists in Experimental Pharmacology
The development of beta-adrenergic receptor antagonists is rooted in the broader study of the adrenergic system and the concept of receptors. Early in the 20th century, a scientific debate existed regarding whether pharmacological action was solely dependent on a substance's chemical structure or also on its physical properties. nih.gov This provided a backdrop for the later development of the receptor concept. The idea of specific "receptive substances" was proposed, suggesting that drugs interact with particular components in the body. nih.gov
A pivotal moment came with the proposal of the existence of distinct alpha and beta adrenergic receptors by R.P. Ahlquist, based on differential responses observed in various organs to adrenergic agonists. revespcardiol.orgrevespcardiol.org This classification laid the groundwork for the targeted development of compounds that could selectively interact with these receptor subtypes. revespcardiol.org The introduction of the first clinically useful beta-blocker, propranolol, in the 1960s, further validated Ahlquist's theory and highlighted the therapeutic potential of modulating beta-adrenergic receptor activity. nih.govrevespcardiol.org In parallel with the development of therapeutic beta-blockers, researchers sought more selective agents to dissect the specific functions of the beta-1, beta-2, and later, beta-3 adrenergic receptor subtypes in experimental models.
Role of Butaxamine as a Selective Pharmacological Tool
Butaxamine is characterized as a selective beta-2 adrenergic receptor antagonist. wikipedia.orgmedkoo.com This selectivity is crucial in experimental pharmacology, allowing researchers to block beta-2 receptor-mediated responses without significantly affecting those mediated by other adrenergic receptor subtypes, particularly beta-1 receptors which are predominantly found in the heart. revespcardiol.org
Its primary utility lies in situations where it is necessary to determine if a particular physiological effect is mediated by beta-2 receptors. wikipedia.org By administering butaxamine to block beta-2 activity, researchers can ascertain if a given response is abolished or persists. If the effect is still present despite complete beta-2 blockade by butaxamine, it indicates that the effect is likely not a characteristic of the beta-2 receptor. wikipedia.org This makes butaxamine a valuable tool for characterizing receptor populations in different tissues and organs. medkoo.comtaylorandfrancis.com
Butaxamine has been used in studies investigating the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular, respiratory, and metabolic functions, as well as in neuroscience research to understand their role in the central nervous system, such as in the hippocampus. Its selectivity allows for a more precise understanding of the specific contributions of beta-2 receptors compared to non-selective beta-blockers.
Evolution of Research Perspectives on Butaxamine's Utility
Initially, butaxamine, along with other early selective beta-2 antagonists like H35/25, played a significant role in the pharmacological classification and characterization of beta-2 adrenoceptor populations. taylorandfrancis.com While more highly selective beta-2 antagonists like ICI 118,551 have since been developed and are widely used, butaxamine continues to be utilized in research. taylorandfrancis.com
Recent research highlights the ongoing utility of butaxamine in exploring specific biological pathways. For instance, studies have employed butaxamine to investigate the involvement of beta-2 adrenergic receptors in bone metabolism. Research in spontaneously hypertensive rats treated with butaxamine showed increases in bone mass indices and biomechanical parameters, suggesting an antiosteoporotic activity by preventing a decrease in bone mass and suppressing changes in bone formation and resorption. medchemexpress.com Another study in aged mice demonstrated that treatment with butaxamine enhanced the anabolic response of the skeleton to mechanical loading, suggesting that selective inhibition of beta-2 adrenergic receptors can improve bone anabolism in aged bone. nih.gov These findings indicate that research with butaxamine continues to contribute to understanding the diverse roles of beta-2 adrenergic receptors beyond traditionally recognized systems.
The use of butaxamine in such studies underscores its continued relevance as a pharmacological tool for dissecting receptor-specific effects and exploring potential therapeutic targets, even as the field of beta-adrenergic receptor pharmacology has evolved with the development of newer agents. The ongoing research using butaxamine reflects a persistent interest in understanding the intricate roles of beta-2 receptors in various physiological and pathophysiological conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2922-20-5 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |
InChI Key |
TWUSDDMONZULSC-HZMBPMFUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5696-15-1 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |
Origin of Product |
United States |
Pharmacological Classification and Receptor Binding Dynamics of Butaxamine
Classification as a Beta-2 Adrenergic Receptor Antagonist
Butaxamine is pharmacologically classified as a selective beta-2 (β2) adrenergic receptor antagonist. This classification signifies its primary mechanism of action, which involves binding to and blocking the effects of endogenous catecholamines, such as adrenaline, at β2-adrenoceptors. Unlike non-selective beta-blockers that affect both beta-1 (β1) and β2 receptors, Butaxamine's targeted action makes it a valuable agent in experimental settings to isolate and study the specific functions of the β2-adrenergic system. Its utility is primarily in research, with no current clinical applications.
Specificity and Selectivity Profiling
Butaxamine exhibits a notable preference for β2-adrenergic receptors over their β1 counterparts. This selectivity is crucial for its application in research, allowing scientists to differentiate between physiological responses mediated by the two receptor subtypes. For instance, Butaxamine has been shown to block β2-adrenoceptor-mediated responses in vascular and uterine smooth muscle more effectively than cardiac responses, which are predominantly regulated by β1-receptors.
While Butaxamine is recognized for its β2 selectivity, it is important to note that this selectivity is relative. The degree of selectivity can be quantified using pharmacological parameters such as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Research on guinea-pig tracheal smooth muscle, a tissue rich in β2-receptors, has provided specific pA2 values for Butaxamine against the relaxation induced by different agonists.
| Agonist | Butaxamine pA2 Value |
|---|---|
| Adrenaline | 6.86 |
| Salbutamol | 6.85 |
Table 1. pA2 values of Butaxamine against adrenaline- and salbutamol-elicited relaxation in guinea-pig tracheal smooth muscle.
These values indicate a significant, competitive antagonism at the β2-receptor. However, the precise binding affinity (Ki) or pA2 values for Butaxamine at the β1-receptor are not as readily available in the literature, making a direct quantitative comparison of its selectivity ratio challenging.
Comparative Analysis with Other Beta-Adrenergic Antagonists
When compared to other beta-adrenergic antagonists, Butaxamine's profile as a selective β2 blocker becomes clearer. Non-selective beta-blockers, such as propranolol, exhibit high affinity for both β1 and β2 receptors. In contrast, cardioselective antagonists like practolol (B1678030) show a preference for β1 receptors.
A particularly relevant comparison is with ICI 118,551, another selective β2-adrenergic antagonist. Research has consistently shown that ICI 118,551 is a more potent and selective β2-antagonist than Butaxamine. This is reflected in their respective pA2 values.
| Antagonist | Agonist | pA2 Value |
|---|---|---|
| Butaxamine | Adrenaline | 6.86 |
| Butaxamine | Salbutamol | 6.85 |
| ICI 118,551 | Adrenaline | 8.73 |
| ICI 118,551 | Salbutamol | 8.89 |
Table 2. Comparative pA2 values of Butaxamine and ICI 118,551 against adrenaline- and salbutamol-elicited relaxation in guinea-pig tracheal smooth muscle.
The significantly higher pA2 values for ICI 118,551 indicate a much greater affinity for the β2-receptor compared to Butaxamine.
Receptor Binding Kinetics and Ligand-Receptor Interactions
The interaction between Butaxamine and the β2-adrenergic receptor is a dynamic process governed by the principles of receptor binding kinetics. These kinetics determine the onset, duration, and nature of the antagonistic effect.
Affinities for Beta-2 Adrenergic Receptor Subtypes
The term "beta-2 adrenergic receptor subtypes" can be misleading, as the primary distinction in this context is between the major beta-adrenergic receptor types: β1, β2, and β3. As established, Butaxamine's affinity is highest for the β2-adrenergic receptor. Its binding to β1 and β3 receptors is significantly lower, which forms the basis of its selectivity. The specific affinity values, often expressed as Ki (inhibition constant) or Kd (dissociation constant), provide a quantitative measure of this binding preference. While precise, directly comparable Ki values for Butaxamine across all beta-receptor subtypes are not consistently reported in publicly available literature, its functional selectivity for β2-mediated responses is well-documented.
Competitive Antagonism Mechanisms
Butaxamine functions as a competitive antagonist. This means that it binds to the same site on the β2-adrenergic receptor as endogenous agonists like adrenaline and synthetic agonists like salbutamol. By occupying this binding site, Butaxamine prevents the agonist from binding and activating the receptor. A key characteristic of competitive antagonism is its surmountable nature. This means that the inhibitory effect of Butaxamine can be overcome by increasing the concentration of the agonist.
Schild plot analysis is a graphical method used to characterize competitive antagonism. For a true competitive antagonist, the Schild plot should yield a straight line with a slope of unity (1.0). Studies on the effect of Butaxamine on agonist-induced relaxation of guinea-pig trachea have produced Schild plots with slopes close to unity, providing strong evidence for its competitive mechanism of action at the β2-adrenergic receptor.
Molecular Mechanisms of Action and Intracellular Signaling Modulation
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
As a β2-adrenoceptor antagonist, butaxamine's primary mechanism of action is to bind to β2-adrenergic receptors without activating them, thereby blocking the binding and subsequent action of endogenous agonists like epinephrine (B1671497) and norepinephrine. This blockade directly impacts the canonical signaling pathway associated with β2-ARs, which is predominantly mediated by the stimulatory G protein, Gs.
The activation of β2-adrenergic receptors by an agonist typically leads to a conformational change in the receptor, enabling it to bind and activate the Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylate cyclase. By occupying the receptor binding site, butaxamine prevents this agonist-induced activation of the Gs protein. Consequently, the stimulation of adenylate cyclase is inhibited. This antagonistic action effectively reduces the enzyme's capacity to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger.
The direct consequence of adenylate cyclase inhibition by butaxamine is a reduction in the intracellular concentration of cAMP. In experimental models, the effects of butaxamine on cAMP levels are evident. For instance, in a study on zymosan-induced inflammation in mice, an oxygen treatment was found to increase cAMP levels in both serum and tissue; however, pretreatment with butaxamine partially abolished this increase, demonstrating its ability to suppress cAMP production. Similarly, in studies of bovine tracheal muscle, butaxamine was shown to antagonize the increase in cAMP content produced by the β-agonist isoproterenol (B85558). This reduction in cAMP levels is a pivotal step, as it curtails the propagation of the signal to the next effectors in the pathway.
| Experimental Model | Agonist/Stimulus | Effect of Butaxamine Pretreatment | Reference |
| Zymosan-challenged mice | 100% Oxygen | Partly abolished the oxygen-induced increase in serum and tissue cAMP | |
| Bovine tracheal muscle | Isoproterenol | Antagonized the isoproterenol-induced increase in muscle cAMP content |
The primary intracellular target of cAMP is protein kinase A (PKA), also known as cAMP-dependent protein kinase. In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These subunits are then free to phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating their activity.
By lowering the intracellular levels of cAMP, butaxamine leads to a decrease in the activation of PKA. With less cAMP available to bind to the regulatory subunits, fewer catalytic subunits are released, resulting in reduced phosphorylation of PKA's downstream targets. This attenuation of the PKA signaling pathway is a key mechanism through which β2-AR antagonism exerts its cellular effects.
Gene Expression Regulation via Beta-2 Adrenergic Receptor Blockade
Butaxamine, through its selective blockade of the β2-adrenergic receptor (β2AR), modulates the expression of several key genes involved in cellular responses to mechanical and apoptotic stimuli.
Impact on Mechanosensitive Gene Expression (e.g., Fos, Ptgs2)
Mechanical stimuli are known to induce the expression of early response genes, including Fos and prostaglandin-endoperoxide synthase 2 (Ptgs2), also known as cyclooxygenase-2 (COX-2). Research in osteoblastic cell cultures has shed light on the interplay between β2-adrenergic signaling and mechanotransduction.
In studies utilizing MC3T3-E1 pre-osteoblast cultures, the β-agonist isoproterenol (ISO) was shown to enhance the expression of both Fos and Ptgs2. The introduction of butaxamine in co-treatment with ISO effectively reversed these ISO-induced increases in gene expression, confirming that these effects are mediated through the β2-adrenergic receptor. This demonstrates that blockade of the β2AR by butaxamine can attenuate the adrenergic-stimulated expression of these critical mechanosensitive genes.
Interestingly, in primary bone cell outgrowth cultures, while ISO treatment alone significantly elevated both Fos and Ptgs2 mRNA levels, the superimposition of fluid flow, a mechanical stimulus, reduced this ISO-induced elevation. This suggests a complex interaction between mechanical and adrenergic signaling pathways in regulating the expression of these genes.
The table below summarizes the effects of Isoproterenol (ISO) and Butaxamine (Butax) on the expression of mechanosensitive genes in MC3T3-E1 cells.
| Treatment | Fos Expression | Ptgs2 (COX-2) Expression |
| Control | Baseline | Baseline |
| Isoproterenol (ISO) | Increased | Increased |
| ISO + Butaxamine | Reversed ISO-induced increase | Reversed ISO-induced increase |
Effects on Caspase-3 Expression
Caspase-3 is a key executioner caspase in the apoptotic pathway. The β2-adrenergic signaling pathway has been implicated in the regulation of apoptosis, and consequently, the expression of Caspase-3.
In a study on uterine endometrial stromal cells (ESCs), the β2-AR agonist isoproterenol (ISO) was found to significantly increase the expression of Caspase-3, indicating an induction of apoptosis. When these cells were pre-treated with butaxamine for 30 minutes before the application of ISO, the expression of Caspase-3 was significantly decreased by 81.97% compared to the group treated with ISO alone. This finding strongly suggests that the pro-apoptotic effect of ISO in these cells is mediated through the β2-adrenergic receptor and that butaxamine can effectively block this signaling cascade, leading to a reduction in Caspase-3 expression.
The data from this study highlights the significant role of butaxamine in modulating apoptotic pathways via the β2-adrenergic receptor.
| Treatment Group | Relative Caspase-3 Expression Change |
| Isoproterenol (ISO) vs. Control | +163.58% |
| ISO + Butaxamine vs. ISO alone | -81.97% |
Preclinical Research Applications and Systemic Investigations
Research in Skeletal Biology and Bone Metabolism
The sympathetic nervous system is recognized as a regulator of bone metabolism, primarily through β2-adrenergic receptors expressed on bone cells. Increased sympathetic activity has been associated with bone loss due to a decrease in bone formation by osteoblasts and an increase in bone resorption by osteoclasts. Research into butaxamine explores the hypothesis that blocking these β2ARs can mitigate sympathetic suppression of bone formation, particularly in contexts of aging and mechanical stress.
Preclinical studies have shown that the anabolic response of bone to mechanical loading, which is typically diminished in aged skeletons, can be significantly enhanced by the selective inhibition of β2AR with butaxamine. In studies using aged mouse models, the combination of mechanical loading (e.g., cantilever bending of the tibia) with butaxamine administration resulted in a significantly greater anabolic response compared to mechanical loading alone. This suggests that β2AR antagonism can improve the mechanotransduction of aged bone, counteracting the typical age-related decline in skeletal responsiveness to physical stimuli. The selective inhibition of β2AR appears sufficient to augment the anabolic effects of loading on the aged skeleton.
Butaxamine has been shown to positively influence key markers of bone formation. In spontaneously hypertensive rats (SHR), an animal model characterized by sympathetic hyperactivity and osteoporosis, butaxamine treatment led to increases in histomorphometric indices related to bone formation and elevated plasma osteocalcin (B1147995) concentrations, which reflect osteoblastic activity.
In studies combining butaxamine with mechanical loading in aged mice, the treatment significantly increased the periosteal bone formation rate (BFR). While loading alone induced a modest osteogenic response, the addition of butaxamine pretreatment led to a significantly elevated anabolic response. It is noteworthy that in the absence of mechanical loading, butaxamine treatment did not alter the basal osteoblast activity in the contralateral, unloaded tibias, indicating its primary effect is in augmenting the response to anabolic stimuli.
| Treatment Group | Loaded Limb (p.BFR) | Contralateral Limb (p.BFR) |
|---|---|---|
| Saline + Loading | Modest Increase | Baseline |
| Butaxamine + Loading | Significant Increase | Baseline |
Dynamic histomorphometry has been used to assess specific parameters of bone formation at the cellular level. These analyses revealed that the butaxamine-associated enhancement of bone formation is linked to an increase in the mineralizing surface (MS/BS), which represents the percentage of the bone surface undergoing active mineralization. In aged mice subjected to mechanical loading, butaxamine treatment significantly elevated the periosteal mineralizing surface compared to contralateral limbs, an effect not seen with loading alone.
Conversely, the mineral apposition rate (MAR), which measures the rate of new bone deposition by individual osteoblasts, was not consistently enhanced by butaxamine in these models. The increase in MAR was primarily attributed to the mechanical loading itself. This suggests that the sympathetic output, which is blocked by butaxamine, primarily suppresses the activation and recruitment of osteoblastic cells in response to mechanical stimulation, rather than impairing the function of already active osteoblasts.
| Parameter | Effect of Mechanical Loading | Effect of Butaxamine + Loading |
|---|---|---|
| Mineral Apposition Rate (MAR) | Significantly Elevated | Significantly Elevated (similar to loading alone) |
| Mineralizing Surface (MS/BS) | No Significant Elevation | Significantly Elevated |
The skeleton is innervated by the sympathetic nervous system (SNS), and β2-adrenergic receptors are the predominant type found on osteoblasts. Activation of these receptors by sympathetic neurotransmitters generally inhibits osteoblast proliferation and bone formation while promoting the expression of factors that lead to bone resorption.
Butaxamine's mechanism of action in bone is directly tied to this sympathetic regulation. By selectively blocking the β2AR on osteoblasts, butaxamine effectively shields these bone-forming cells from the inhibitory signals of the SNS. This disinhibition is thought to be particularly effective in conditions of heightened sympathetic activity, such as in aging or in certain hypertensive states. Preclinical studies support this, demonstrating that butaxamine can improve bone mass and strength in animal models of osteoporosis associated with sympathetic hyperactivity. These findings underscore the critical role of β2AR signaling in the sympathetic control of bone remodeling and highlight butaxamine as a tool for investigating these pathways.
Investigations in Inflammatory and Immune Responses
The β2-adrenergic receptor pathway is also implicated in the modulation of inflammatory and immune processes. Research has explored whether butaxamine can alter the course of systemic inflammation by blocking these receptors.
In a preclinical mouse model of zymosan-induced generalized inflammation, the administration of 100% oxygen was shown to have a protective effect. Further investigation into the mechanism of this protection revealed an involvement of the β2AR pathway. When mice were pretreated with butaxamine, the protective effects of the oxygen therapy were partly abolished.
The study also found that zymosan-induced inflammation was associated with a decrease in tissue cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. Oxygen treatment counteracted this by increasing cAMP levels in both serum and tissue. Butaxamine pretreatment partially reversed this increase in cAMP. These results suggest that the protective effects of hyperoxia in this inflammation model are mediated, in part, through the activation of the β2AR pathway and subsequent enhancement of cAMP levels. The use of butaxamine was crucial in demonstrating this link between β2-adrenergic signaling and the modulation of a generalized inflammatory response.
Effects on Cytokine Production (e.g., IL-8)
The influence of butaxamine on cytokine production, particularly Interleukin-8 (IL-8), appears to be linked to its modulation of β2-adrenergic receptor signaling. While direct studies on butaxamine's standalone effect on IL-8 are limited, its antagonistic properties have been demonstrated in studies involving β2-adrenergic agonists.
In a study investigating the anti-inflammatory effects of the long-acting β2-agonist olodaterol (B163178) on airway epithelial cells, it was observed that olodaterol significantly reduced lipopolysaccharide (LPS)-mediated IL-8 secretion. However, when the cells were pre-treated with butaxamine, the suppressive effect of olodaterol on IL-8 production was negated. This finding suggests that the anti-inflammatory action of olodaterol is mediated through the β2-adrenergic receptor, and butaxamine effectively blocks this pathway, thereby restoring IL-8 secretion.
This indirect evidence highlights the potential of butaxamine to modulate inflammatory responses by interfering with the β2-adrenergic regulation of pro-inflammatory cytokines like IL-8. Further research is warranted to explore the direct effects of butaxamine on cytokine production in various immune and non-immune cell types under different experimental conditions.
Impact on Macrophage Phagocytic and Microbicidal Activities
The β2-adrenergic signaling pathway is known to influence the function of immune cells, including macrophages. Research indicates that butaxamine can counteract the effects of β2-adrenergic agonists on the phagocytic and microbicidal activities of these crucial immune cells.
A study examining the effects of the β2-adrenergic agonist terbutaline (B1683087) on peritoneal macrophages from both lean and obese mice found that terbutaline significantly decreased the phagocytic and microbicidal activities of these cells. Notably, the presence of butaxamine abolished these effects, indicating that the terbutaline-induced suppression of macrophage function is dependent on β2-adrenergic receptor activation.
These findings suggest that butaxamine, by blocking β2-adrenergic receptors on macrophages, can prevent the downregulation of their essential immune functions, such as engulfing and killing pathogens. This highlights a potential role for butaxamine in modulating the innate immune response, particularly in conditions where adrenergic signaling might be dysregulated.
Table 1: Effect of Butaxamine on Macrophage Activities (in the presence of a β2-agonist)
| Treatment | Phagocytic Activity | Microbicidal Activity |
| Control | Baseline | Baseline |
| β2-agonist (Terbutaline) | Decreased | Decreased |
| β2-agonist + Butaxamine | Baseline (Abolished effect) | Baseline (Abolished effect) |
Influence on Tumor Microenvironment (TME) in Cancer Models
Currently, there is a lack of direct scientific evidence from preclinical research specifically investigating the influence of butaxamine on the tumor microenvironment (TME) in cancer models. The TME is a complex and dynamic ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix, which collectively influences tumor growth, progression, and response to therapy. While β-adrenergic signaling has been implicated in cancer progression and modulation of the TME, dedicated studies focusing on the effects of the selective β2-antagonist butaxamine in this context are not available in the reviewed scientific literature.
Studies in Cardiovascular Physiology
The role of butaxamine in cardiovascular physiology has been explored in preclinical models, primarily to understand the contribution of β2-adrenergic receptors to cardiac function and response to injury.
Modulation of Left Ventricular Pressure in Isolated Heart Models
Effects on Ischemia-Reperfusion Injury
There is a notable absence of direct preclinical research investigating the effects of butaxamine on ischemia-reperfusion (I/R) injury in cardiac models. Studies on pharmacological interventions for I/R injury have explored various pathways, but the specific role of β2-adrenergic receptor antagonism with butaxamine has not been a primary focus of investigation to date.
Research in Neurobiology and Central Nervous System Function
The application of butaxamine in neurobiological research has been aimed at dissecting the functions of β2-adrenergic receptors within the central nervous system (CNS). While β-adrenergic signaling is known to play a role in various neural processes, including synaptic plasticity, memory, and mood regulation, specific and detailed investigations into the systemic effects of butaxamine on CNS function are limited. Its primary use remains as a pharmacological tool to block β2-adrenergic receptors in specific brain regions or cellular preparations to elucidate the involvement of this receptor subtype in particular neuronal pathways. Further comprehensive studies are needed to fully understand the broader implications of systemic butaxamine administration on neurobiology and CNS function.
Role in Adrenergic Transmission within the Central Nervous System
While butaxamine has been employed in various peripheral system studies, its application in dissecting adrenergic transmission within the central nervous system (CNS) has been more targeted. The blood-brain barrier penetration of butaxamine is not extensively documented in publicly available literature, which may influence its use in broad CNS studies. However, its utility has been demonstrated in specific brain regions accessible via direct administration.
A notable area of investigation has been the Nucleus of the Solitary Tract (NTS), a critical brainstem region involved in the regulation of cardiovascular and respiratory functions. Adrenergic receptors within the NTS are known to modulate these vital autonomic processes. In a preclinical study utilizing rats, the microinjection of the β-adrenoceptor agonist isoproterenol (B85558) into the NTS elicited hypotensive and bradycardic effects. To identify the specific receptor subtype responsible for this response, researchers employed selective antagonists. The effects of isoproterenol were successfully blocked by the intranuclear microinjection of butaxamine, a selective β₂-antagonist, as well as the non-selective β-antagonist propranolol. Conversely, the selective β₁-antagonist practolol (B1678030) did not prevent the isoproterenol-induced effects. This finding suggests the involvement of a β-adrenoceptor, likely of the β₂ subtype, in the hemodynamic regulation within the NTS.
This research highlights butaxamine's role as a pharmacological tool to differentiate between β₁ and β₂ adrenergic effects within specific CNS nuclei. By selectively antagonizing the β₂ receptor, butaxamine allows for the precise elucidation of its contribution to central adrenergic signaling pathways that govern physiological functions.
| Study Focus | Animal Model | Intervention | Key Finding |
| Hemodynamic Regulation in the NTS | Rat | Microinjection of Isoproterenol followed by Butaxamine | Butaxamine blocked the hypotensive and bradycardic effects of isoproterenol, indicating a role for β₂-adrenergic receptors in central cardiovascular control. |
Implication in Neurodegenerative Disease Models
The role of the β₂-adrenergic receptor in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of growing interest. However, direct preclinical research investigating the specific effects of butaxamine in animal models of these conditions is not extensively reported in the currently available scientific literature.
While direct studies on butaxamine are limited, research on other β₂-adrenergic receptor modulators provides context for the potential implications of this receptor in neurodegeneration. For instance, studies on β₂-adrenergic agonists have been conducted in models of Parkinson's disease. These investigations explore the hypothesis that stimulating β₂-adrenergic receptors might offer neuroprotective effects. Conversely, the use of β₂-adrenergic antagonists in such models could help to clarify the receptor's role in the disease process.
In the context of Alzheimer's disease, the expression and function of β₂-adrenergic receptors in brain regions critical for memory and cognition, such as the hippocampus and cortex, have been noted. The complex interplay between adrenergic signaling and the pathological hallmarks of Alzheimer's, such as amyloid-beta plaques and neurofibrillary tangles, is an active area of investigation. Preclinical studies with other selective β₂-adrenergic antagonists could potentially shed light on the therapeutic or detrimental effects of blocking this receptor in the context of Alzheimer's pathology.
The absence of specific preclinical data on butaxamine in neurodegenerative disease models underscores a gap in the current research landscape. Future studies employing butaxamine in established animal models of Alzheimer's and Parkinson's disease would be necessary to elucidate the specific role of β₂-adrenergic receptor antagonism by this compound in the progression of these debilitating disorders.
Synthesis and Chemical Derivatization for Research
Synthetic Pathways and Methodologies for Butaxamine
The synthesis of Butaxamine involves a series of chemical reactions to construct its characteristic structure, which includes a tert-butylamino group and a 2,5-dimethoxyphenyl moiety ontosight.ai. While specific detailed synthetic procedures for Butaxamine itself are not extensively detailed in the immediately available search results, general approaches for synthesizing similar β-adrenergic antagonists and related compounds provide insight into potential methodologies. The production of Butaxamine is linked to the use of 1,4-dimethoxybenzene (B90301) as a starting material . The formation of the tert-butylamino group and the coupling with the dimethoxyphenyl-substituted propanol (B110389) backbone are key steps. Chemical synthesis research involving Butaxamine or related structures often employs techniques common in organic chemistry for the formation of carbon-nitrogen and carbon-oxygen bonds, as well as chiral synthesis to achieve the desired stereoisomer ontosight.aithieme-connect.com. For instance, the synthesis of related amine-containing compounds like Atomoxetine can involve reactions such as the Mannich reaction to form the amine functionality . Methodologies for preparing ether derivatives, relevant to the dimethoxyphenyl group, can involve various reagents and strategies researchgate.net. Michael addition is another versatile reaction used in the synthesis of various natural products and drugs, which could potentially be incorporated into synthetic routes for Butaxamine or its precursors researchgate.net.
Design and Development of Butaxamine Derivatives
The design and development of Butaxamine derivatives are driven by the desire to explore variations in its pharmacological activity, selectivity, and potential therapeutic applications. As a selective beta-2 adrenergic receptor antagonist, Butaxamine serves as a lead compound for developing new molecules that might possess altered or improved properties medchemexpress.com. Research in this area involves modifying the chemical structure of Butaxamine to create derivatives with specific characteristics. This can include alterations to the aromatic ring, the linker chain, or the amine group. The development process typically involves chemical synthesis of these modified compounds, followed by rigorous biological evaluation researchgate.netgoogle.comgoogle.com.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of Butaxamine derivatives influence their biological activity, particularly their interaction with adrenergic receptors wikipedia.org. By synthesizing a series of compounds with systematic structural changes and evaluating their activity, researchers can identify key functional groups and structural features responsible for receptor binding affinity, selectivity (e.e., for beta-1 vs. beta-2 receptors), and efficacy infogalactic.comuniurb.it. SAR studies help in delineating the relationship between the three-dimensional arrangement of atoms in a molecule and its ability to elicit a specific biological response wikipedia.org. These studies often involve comparing the activity of different derivatives in in vitro assays, such as receptor binding studies or functional assays measuring the blockade of adrenergic signaling slideshare.net. Findings from SAR studies guide the rational design of new derivatives with enhanced potency or selectivity for specific research or potential therapeutic purposes nih.govmdpi.com.
Evaluation of Derivatives in Preclinical Models
The evaluation of Butaxamine and its derivatives in preclinical models is a critical step in understanding their potential biological effects and mechanisms of action in a living system researchgate.net. These studies are conducted in various in vivo and in vitro systems to assess activity in relevant biological contexts. For example, Butaxamine has been evaluated for its effects on bone metabolism in spontaneously hypertensive rats, where it demonstrated antiosteoporotic activity by preventing a decrease in bone mass and suppressing changes in bone formation and resorption medchemexpress.com.
Further preclinical research has investigated the effects of Butaxamine on mechanically stimulated bone anabolism in aged mice nih.govresearchgate.net. In these studies, Butaxamine treatment enhanced the anabolic response of bone to loading. Specifically, treatment with Butaxamine at various dosages (0.1, 1, 3, and 10 mg/kg) significantly increased periosteal mineral apposition rate (MAR), mineralizing surface (MS), and bone formation rate (BFR) in loaded tibias compared to contralateral control tibias or loaded tibias in saline-treated mice nih.govresearchgate.net.
Interactive Table: Preclinical Evaluation of Butaxamine on Bone Formation in Aged Mice
| Treatment Group (Butaxamine Dosage) | Periosteal MAR (Loaded vs. Contralateral) | Periosteal MS (Loaded vs. Contralateral) | Periosteal BFR (Loaded vs. Contralateral) |
| Saline (0 mg/kg) | Significantly elevated (p = 0.02) nih.gov | Not significantly elevated (p = 0.47) nih.gov | Not significantly increased (p = 0.22) nih.gov |
| Low Dose (1 mg/kg) | Significantly elevated (p = 0.01) nih.gov | Significantly elevated (p = 0.02) nih.gov | Significantly increased (p = 0.01) nih.gov |
| Medium Dose (3 mg/kg) | Significantly elevated (p = 0.01) nih.gov | Significantly increased (p = 0.02) nih.gov | |
| High Dose (10 mg/kg) | Significantly elevated (p = 0.02) nih.gov | Significantly elevated (p = 0.03) nih.gov | Significantly increased (p = 0.02) nih.gov |
Note: Data is derived from preclinical studies in aged mice evaluating the effects of Butaxamine on bone anabolism following mechanical loading. nih.gov
Other preclinical evaluations may involve assessing the interaction of Butaxamine or its derivatives with other pharmacological agents or their effects in disease models relevant to conditions where beta-2 adrenergic receptors play a role researchgate.netnih.gov. These studies provide crucial data on the potential efficacy and mechanisms of action of Butaxamine and its derivatives before any consideration for clinical development.
Analytical Methodologies for Butaxamine in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in separating Butaxamine from complex matrices and quantifying its presence. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent methods employed in research settings.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While the search results did not provide specific detailed protocols for Butaxamine analysis by GC-MS, the technique is generally applicable to volatile or semi-volatile compounds like Butaxamine after appropriate sample preparation, which may include derivatization to enhance volatility and improve chromatographic performance jfda-online.compreprints.orgnih.gov.
GC-MS offers high sensitivity and specificity, capable of detecting analytes at low concentrations and distinguishing between compounds with similar structures preprints.org. The mass spectrometer provides detailed molecular information through the fragmentation pattern of the analyte, aiding in its definitive identification preprints.org. For GC-MS analysis, analytes are typically vaporized and transported through a chromatographic column by a carrier gas (e.g., helium) before entering the mass spectrometer mdpi.com. The mass spectrometer then detects ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a fingerprint for the compound mdpi.com.
One study mentioned the use of GC-MS for the analysis of beta-blockers, a class of compounds to which Butaxamine belongs, in the context of detecting illegal drugs epo.org. However, specific parameters for Butaxamine were not detailed. General GC-MS methods for drug analysis often involve solvent extraction and, for compounds with functional groups that may not vaporize easily or interact with the GC system, chemical derivatization using reagents for silylation, acylation, or alkylation can be employed jfda-online.comnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. This technique is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile, making it a suitable method for Butaxamine. LC-MS allows for the separation of Butaxamine from other components in a sample based on their interactions with a stationary phase and a mobile phase nih.govamericanpharmaceuticalreview.com. The eluent from the LC column is then introduced into a mass spectrometer, where the molecules are ionized and detected based on their m/z ratio nih.govamericanpharmaceuticalreview.com.
LC-MS, including LC-MS/MS (tandem mass spectrometry), is widely used in pharmaceutical research for the quantitative analysis of drugs in complex matrices such as biological fluids nih.govlcms.cz. LC-MS/MS offers enhanced sensitivity and selectivity by allowing for the selection of specific precursor ions and monitoring their fragmentation into product ions nih.gov. This minimizes interference from co-eluting substances and improves the accuracy of quantification nih.gov.
While specific LC-MS methods for Butaxamine were not extensively detailed in the search results, the general principles and applications of LC-MS in drug analysis are highly relevant. Methods often involve sample preparation steps like liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix before LC-MS analysis nih.gov. Various LC columns and mobile phase compositions can be employed to achieve optimal separation depending on the chemical properties of Butaxamine and the sample matrix nih.govlcms.cz.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods provide valuable information about the structure and purity of Butaxamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), when used for structural elucidation, fall under this category.
NMR spectroscopy, particularly 1H NMR, can provide detailed information about the hydrogen atoms within the Butaxamine molecule, helping to confirm its structure and assess its purity by identifying the presence of impurities diva-portal.orgresearchgate.net. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum are characteristic of the specific functional groups and their environments within the molecule. One search result mentioned the use of 1H NMR in the context of analyzing beta-blockers, indicating its relevance in characterizing such compounds researchgate.net.
Mass spectrometry, in addition to its use in conjunction with chromatography for quantification, is also a powerful tool for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the intact molecule and its fragments, allowing for the determination of elemental composition americanpharmaceuticalreview.com. Tandem mass spectrometry (MS/MS) experiments can generate fragmentation patterns that provide insights into the connectivity of atoms within the molecule, aiding in the confirmation or elucidation of its structure americanpharmaceuticalreview.com. The predicted collision cross-section values for different adducts of Butaxamine are available, which can be useful in ion mobility-mass spectrometry for structural characterization uni.lu.
Preparation of Analytical Standards and Reference Materials
The accurate analysis of Butaxamine in research settings relies heavily on the availability and proper preparation of analytical standards and reference materials. These materials are essential for calibration, method validation, and quality control spectroscopyonline.com.
Analytical standards of Butaxamine are highly purified samples with a known concentration or purity, used to calibrate analytical instruments and quantify the amount of Butaxamine in research samples spectroscopyonline.com. Reference materials are materials with one or more property values that are sufficiently homogeneous and stable to be used for their intended purpose in a measurement process spectroscopyonline.com. Certified Reference Materials (CRMs) have property values with associated uncertainties established by metrologically valid procedures and are used for method validation and calibration spectroscopyonline.com.
The preparation of analytical standards typically involves accurately weighing a precise amount of highly pure Butaxamine and dissolving it in a suitable solvent to create stock solutions of known concentrations spectroscopyonline.commedchemexpress.commedkoo.com. Working solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration curves and quality control samples spectroscopyonline.com. The purity of the starting material is critical for the accuracy of the standard. Butaxamine is available from various chemical suppliers, often in the form of a hydrochloride salt, and its purity is typically provided with the product medkoo.commedchemexpress.comsigmaaldrich.comvulcanchem.com.
Future Research Directions and Unexplored Preclinical Avenues
Potential for Butaxamine as a Mechanistic Probe in Emerging Biological Systems
The primary experimental utility of butaxamine lies in its ability to block β2-adrenergic receptors, thereby allowing researchers to determine if a specific biological response is mediated by this receptor subtype. Its application has been noted in studies of bone metabolism, where it showed potential antiosteoporotic activity in rats, and in elucidating the role of peripheral β2-adrenergic receptors in pain development in animal models of fibromyalgia.
Future research could expand its use to investigate the role of β2-AR signaling in a variety of other emerging areas of biology. For instance, the involvement of adrenergic signaling in the tumor microenvironment, immunomodulation, and neuroinflammation are fields of intense investigation. Butaxamine could serve as a critical probe to selectively block β2-AR pathways in these systems, helping to untangle the specific contribution of this receptor to cell proliferation, immune cell trafficking, and cytokine release.
Table 1: Potential Applications of Butaxamine as a Mechanistic Probe
| Biological System | Research Question | Potential Finding |
|---|---|---|
| Oncology | What is the role of β2-AR in tumor angiogenesis and metastasis? | Clarification of β2-AR's contribution to tumor progression. |
| Immunology | How does β2-AR signaling modulate T-cell and macrophage function? | Insights into the neuro-immune axis in inflammatory diseases. |
| Neurobiology | Does β2-AR antagonism affect glial cell activation and neuroinflammation? | Understanding the role of adrenergic signaling in neurodegenerative disorders. |
| Metabolic Disease | What is the specific function of β2-AR in adipocyte differentiation and insulin (B600854) sensitivity? | Identification of novel targets for metabolic syndrome. |
Investigation of Enantiomeric Specificity in Preclinical Models
Butaxamine is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, both quantitatively and qualitatively. Often, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects.
To date, much of the pharmacological data on chiral drugs has been generated using racemic mixtures (a 1:1 mixture of both enantiomers). A significant and unexplored avenue for butaxamine research is the systematic evaluation of its individual enantiomers. This would involve stereoselective synthesis to isolate the (R)- and (S)-enantiomers and subsequent preclinical testing to determine if the β2-AR antagonist activity is stereospecific. Such studies would provide a more refined understanding of its interaction with the receptor and could potentially yield a more potent and selective research tool.
Integration with Advanced In Vitro and Organoid Models
Traditional two-dimensional (2D) cell culture models often fail to replicate the complex cellular architecture and microenvironment of in vivo tissues. The advent of three-dimensional (3D) organoid technology offers advanced in vitro models that more accurately mimic the cellular complexity and physiology of human organs, such as the intestine and liver.
Integrating butaxamine into studies utilizing these advanced models could provide a more physiologically relevant context for investigating β2-AR function. For example, in human intestinal organoids, butaxamine could be used to probe the role of β2-AR signaling in epithelial barrier function, nutrient transport, and stem cell dynamics. In liver organoids, it could help elucidate the receptor's role in metabolic processes and in the pathophysiology of diseases like non-alcoholic fatty liver disease (NAFLD). The use of patient-derived organoids could further open the door to personalized medicine research, exploring how genetic variability influences β2-AR signaling and response to antagonists.
Computational Modeling and In Silico Approaches for Receptor Interaction Prediction
Computational methods, particularly molecular docking and in silico screening, are powerful tools for predicting and analyzing the interactions between a ligand and its receptor target. These approaches can provide valuable insights into the specific binding modes, affinities, and potential off-target interactions of a compound.
Applying these computational techniques to butaxamine could yield a high-resolution map of its interaction with the β2-adrenergic receptor.
Molecular Docking: Simulating the binding of butaxamine to the known crystal structure of the β2-AR could identify the key amino acid residues involved in its binding and selectivity. This can help explain its antagonist properties at a molecular level.
Virtual Screening: In silico screening of butaxamine against a database of other G protein-coupled receptors (GPCRs) and enzymes could predict potential off-target interactions, further refining its profile as a selective probe.
Quantitative Structure-Activity Relationship (QSAR): These models could be developed to explore how modifications to the butaxamine structure might alter its binding affinity and selectivity, guiding the design of new, more potent probes.
These computational approaches are cost-effective and can generate hypotheses that can then be tested experimentally, accelerating the pace of research.
Table 2: In Silico Approaches for Butaxamine Research
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict the binding pose of butaxamine within the β2-AR binding pocket. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics Simulation | Simulate the dynamic behavior of the butaxamine-receptor complex over time. | Understanding of complex stability and conformational changes. |
| Virtual Off-Target Screening | Screen butaxamine against a library of other receptor structures. | Prediction of potential unintended molecular targets. |
Exploration of Novel Signaling Pathway Interactions and Crosstalk Mechanisms
The classical signaling pathway for the β2-AR involves G-protein coupling, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, it is now understood that GPCR signaling is far more complex, involving "non-canonical" pathways and extensive crosstalk with other signaling networks. Crosstalk allows a cell to integrate multiple stimuli to produce a coordinated response and can occur when signaling pathways share common components or when components of one pathway directly modify another.
A crucial future direction is to use butaxamine to investigate the role of β2-AR in these non-canonical pathways and its potential for crosstalk. For example, does β2-AR antagonism by butaxamine influence other major signaling cascades like the MAPK/ERK or PI3K/Akt pathways? Investigating these interactions could reveal previously unknown functions of β2-AR signaling. This research would move beyond the receptor's role in isolation and place it within the broader context of the cell's integrated signaling network, potentially uncovering novel regulatory mechanisms in health and disease.
Table of Compounds Mentioned
Q & A
Q. What is the molecular mechanism of Butaxamine as a β2-adrenergic receptor antagonist, and how does this inform experimental design?
Butaxamine selectively inhibits β2-adrenergic receptors, making it a tool compound for studying receptor-specific signaling pathways. To validate its mechanism:
- Use competitive binding assays with radiolabeled ligands (e.g., [³H]-CGP-12177) to quantify receptor affinity .
- Pair with functional assays (e.g., cAMP modulation in HEK-293 cells) to confirm antagonism .
- Compare results with non-selective β-blockers (e.g., propranolol) to establish selectivity .
Q. How should researchers design in vitro experiments to assess Butaxamine’s selectivity and off-target effects?
- Step 1: Screen against a panel of adrenergic receptor subtypes (β1, β2, β3) using transfected cell lines .
- Step 2: Employ concentration-response curves (1 nM–100 µM) to calculate IC₅₀ values. Cross-validate with knockout models to rule out nonspecific effects .
- Step 3: Use computational docking studies to predict binding interactions with β2 receptors, supported by mutagenesis data .
Q. What are standard protocols for synthesizing and characterizing Butaxamine in research settings?
- Synthesis: Follow IUPAC guidelines for amine derivatives, ensuring stereochemical purity (e.g., chiral resolution for enantiomers) .
- Characterization: Report NMR (¹H, ¹³C), HPLC purity (>95%), and mass spectrometry data. Disclose solvent systems and column specifications to ensure reproducibility .
- Storage: Maintain in anhydrous conditions at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in Butaxamine’s reported efficacy across cancer models?
- Issue: Discrepancies in cell viability assays (e.g., variable IC₅₀ in breast vs. lung cancer lines) .
- Methodology:
- Perform meta-analysis of existing data to identify confounding variables (e.g., cell culture conditions, receptor density) .
- Use isogenic cell lines to isolate β2 receptor contributions .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address literature gaps .
Q. What strategies optimize Butaxamine’s use in combination therapies, such as with other β-blockers or chemotherapeutics?
- Experimental Design:
- Use factorial designs to test additive/synergistic effects (e.g., Butaxamine + Atenolol) with fixed-ratio combinations .
- Measure apoptosis (Annexin V/PI staining) and proliferation (Ki-67 index) to distinguish cytostatic vs. cytotoxic effects .
- Apply Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy) .
Q. How can pharmacokinetic challenges in Butaxamine studies (e.g., bioavailability, metabolite interference) be mitigated?
- In Vivo Models: Administer via osmotic pumps for stable plasma concentrations, and use LC-MS/MS to quantify parent drug vs. metabolites .
- Tissue Distribution: Pair with β2 receptor knockout mice to distinguish target-mediated vs. off-target distribution .
- Ethical Compliance: Adhere to ICH guidelines for dose escalation and toxicity monitoring in preclinical trials .
Data Presentation and Validation
Q. What are best practices for presenting contradictory data on Butaxamine’s receptor selectivity?
- Use heatmaps to visualize binding affinities across receptor subtypes, with error bars representing SEM from triplicate experiments .
- Disclose raw data in supplementary materials, including outlier analysis and statistical power calculations .
- Reference conflicting studies in the discussion, proposing hypotheses (e.g., assay sensitivity differences) for further testing .
Q. How should researchers validate Butaxamine’s biological activity in complex models (e.g., 3D tumor spheroids)?
- Protocol:
- Generate spheroids using low-attachment plates and characterize hypoxia markers (e.g., HIF-1α) to ensure physiological relevance .
- Compare Butaxamine’s penetration vs. hydrophilic β-blockers using fluorescent analogs .
- Correlate efficacy with β2 receptor expression via qPCR or immunohistochemistry .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in Butaxamine studies across laboratories?
- Follow ARRIVE guidelines for preclinical reporting: detail animal strains, dosing regimens, and blinding protocols .
- Share compound characterization data (e.g., NMR spectra, HPLC traces) via public repositories .
- Use positive/negative controls (e.g., ICI-118,551 for β2 specificity) in all experiments .
Q. What frameworks assist in aligning Butaxamine research with translational goals (e.g., drug repurposing)?
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure clinical relevance .
- Use pathway enrichment analysis (e.g., KEGG, GO terms) to link β2 inhibition to downstream oncogenic pathways .
- Collaborate with pharmacologists to assess patent landscapes and avoid redundant studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
